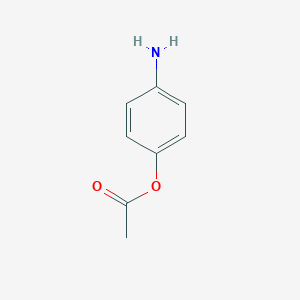

4-Aminophenyl acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-aminophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWBJWRAPJXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065668 | |

| Record name | Phenol, 4-amino-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13871-68-6 | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13871-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013871686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate (B1210297), also known as p-acetoxyaniline or 4-acetamidophenol, is an organic compound with the chemical formula C₈H₉NO₂. It is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in drug design and formulation, where properties such as solubility and pKa can significantly influence bioavailability and efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminophenyl acetate, details on experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.17 g/mol | [2] |

| CAS Number | 13871-68-6 | [1] |

| Melting Point | 201 °C (decomposes) | [3][4] |

| Boiling Point | 275.9 ± 23.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in water and alcohol solvents.[3] Limited solubility in non-polar organic solvents.[5] | [3][5] |

| pKa (Predicted) | 4.05 ± 0.10 | [3] |

| LogP (Predicted) | 1.1941 | [6] |

| Appearance | White to light yellow crystalline solid | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of chemical compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.[8]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[8]

-

Purity Check: A broad melting range often indicates the presence of impurities.[9]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter in drug development for formulation and absorption studies.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.[10]

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[11]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L). For ionizable compounds, this process is repeated at different pH values to determine the pH-solubility profile.[13]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic functional group like the amino group in this compound, the pKa of its conjugate acid is determined.

Methodology: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O).[14]

-

pH Titration: The pH of the solution is adjusted incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD). The pH is measured accurately after each addition.[15]

-

NMR Spectra Acquisition: A ¹H NMR spectrum is recorded at each pH value. The chemical shifts of protons near the amino group are sensitive to its protonation state and will change as the pH is varied.[16]

-

Data Analysis: The chemical shift of a selected proton is plotted against the pH. The resulting data points typically form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[15]

Biological Relevance: Inhibition of the Shikimate Pathway

This compound hydrochloride has been identified as an inhibitor of the shikimate pathway.[17] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but is absent in mammals. This makes it an attractive target for the development of antimicrobial agents and herbicides.

The shikimate pathway consists of seven enzymatic steps, starting from phosphoenolpyruvate (B93156) and erythrose 4-phosphate and culminating in the formation of chorismate, the precursor to the aromatic amino acids. While the exact mechanism of inhibition by this compound is not fully elucidated in the provided search results, inhibitors of this pathway often target one of the key enzymes.

References

- 1. This compound | 13871-68-6 | Buy Now [molport.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biosynce.com [biosynce.com]

- 4. CAS:13871-68-6|ACETIC ACID 4-AMINOPHENYL ESTER-Shen Zhen Reagent Biotechnology Co.,Ltd. [haoreagent.com]

- 5. CAS 13871-68-6: Phenol, 4-amino-, 1-acetate | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - Magritek [magritek.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound HCl | 13871-68-6 | NAA87168 [biosynth.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Aminophenyl Acetate in Biological Systems

Disclaimer: The following guide addresses the purported mechanisms of action of 4-aminophenyl acetate (B1210297). It is important to note that detailed, peer-reviewed primary scientific literature specifically elucidating the biological mechanisms of 4-aminophenyl acetate is scarce. Much of the available information originates from commercial suppliers and has not been independently verified in published experimental studies. Therefore, this document summarizes the claimed activities and provides a theoretical framework based on related compounds and general biological principles.

Introduction

This compound, also known as 4-acetoxy aniline, is a chemical compound with a molecular formula of C₈H₉NO₂. While its primary applications have been in chemical synthesis, some commercial sources have attributed potential anti-cancer and anti-inflammatory properties to its hydrochloride salt. This guide aims to provide a comprehensive overview of the currently available, albeit limited, information regarding its mechanism of action for an audience of researchers, scientists, and drug development professionals.

Core-Mechanism of Action: Purported Activities

Commercial suppliers have claimed that this compound HCl exhibits anti-cancer and anti-inflammatory effects through two primary mechanisms: inhibition of the shikimate pathway and reduction of pro-inflammatory cytokines.[1]

1. Inhibition of the Shikimate Pathway

This compound HCl is purported to be an inhibitor of the shikimate pathway.[1] This pathway is a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2] Since this pathway is absent in mammals, it is a compelling target for the development of antimicrobial agents and herbicides.

The claimed inhibition of this pathway by this compound would theoretically disrupt essential metabolic processes in susceptible organisms. However, the direct relevance of inhibiting the shikimate pathway to anti-cancer and anti-inflammatory effects in mammalian systems is not clearly established in the scientific literature.

Signaling Pathway: The Shikimate Pathway

Below is a generalized diagram of the shikimate pathway, which this compound is claimed to inhibit. The precise point of inhibition by this compound is not specified in the available literature.

Caption: A simplified overview of the Shikimate Pathway.

2. Anti-inflammatory Activity via Cytokine Inhibition

This compound is also suggested to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] These cytokines are key mediators of the inflammatory response and are implicated in a wide range of inflammatory diseases.

The precise mechanism by which this compound might inhibit IL-6 and TNF-α production is not detailed in the available information. Potential mechanisms could involve the modulation of key signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways.

Logical Relationship: Proposed Anti-inflammatory Mechanism

The following diagram illustrates the proposed, though unverified, mechanism of anti-inflammatory action.

Caption: Proposed anti-inflammatory action of this compound.

Quantitative Data

A thorough search of publicly available scientific literature did not yield any quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activities of this compound. The following table is provided as a template for such data, should it become available through future research.

| Biological Target/Assay | Parameter | Value | Cell Line/System | Reference |

| Shikimate Pathway Enzyme | IC₅₀ | Data not available | N/A | N/A |

| Cancer Cell Line (e.g., MCF-7) | GI₅₀ | Data not available | N/A | N/A |

| LPS-stimulated Macrophages | IC₅₀ (IL-6 inhibition) | Data not available | N/A | N/A |

| LPS-stimulated Macrophages | IC₅₀ (TNF-α inhibition) | Data not available | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mechanism of action are not available in the peer-reviewed literature. However, standard methodologies can be employed to validate the purported activities.

1. In Vitro Anti-cancer Activity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. Anti-inflammatory Activity Assay (Cytokine Measurement in LPS-stimulated Macrophages)

This protocol outlines a general method for measuring the effect of a compound on the production of pro-inflammatory cytokines.

Workflow:

Caption: Workflow for assessing anti-inflammatory activity.

Methodology:

-

Cell Seeding: Plate macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

-

Incubation: Incubate the plate for 12-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of cytokine inhibition for each concentration of this compound and calculate the IC₅₀ value.

Conclusion and Future Directions

The available information on the mechanism of action of this compound in biological systems is currently limited and originates primarily from non-peer-reviewed sources. The claims of its activity as a shikimate pathway inhibitor and an anti-inflammatory agent through cytokine suppression require rigorous experimental validation.

Future research should focus on:

-

Primary Screening: Conducting in vitro assays to confirm the purported anti-cancer and anti-inflammatory activities and to determine quantitative parameters such as IC₅₀ values.

-

Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be performed to identify the specific molecular targets and signaling pathways involved. For example, direct enzyme inhibition assays would be necessary to validate the claim of shikimate pathway inhibition.

-

In Vivo Studies: Should in vitro studies yield promising results, in vivo experiments in appropriate animal models would be the next logical step to assess efficacy and safety.

For researchers and drug development professionals, this compound remains a compound with unverified biological activities. The structural motif of aminophenols and their derivatives has shown promise in various therapeutic areas, suggesting that further investigation into this compound and related compounds may be warranted. However, any such investigation should begin with fundamental studies to validate the initial claims.

References

An In-depth Technical Guide to 4-Aminophenyl acetate: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminophenyl acetate (B1210297), a versatile organic compound with significant applications in the pharmaceutical and chemical industries. The document details its discovery and historical synthetic evolution, from early methods to modern industrial processes. Key physicochemical properties and biological activities, including its roles as an anticancer and anti-inflammatory agent, are presented with available quantitative data. Detailed experimental protocols for pivotal synthesis methods are provided to enable practical application in a research setting. Furthermore, this guide elucidates the compound's mechanism of action, particularly its inhibition of the shikimate pathway, and presents this information through structured data and pathway diagrams.

Introduction

4-Aminophenyl acetate, also known as p-acetoxyaniline, is an aromatic compound featuring both an amine and an acetate ester functional group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and fine chemicals. Its biological activities have garnered interest in the field of drug discovery, particularly for its potential as an anticancer and anti-inflammatory agent. This guide aims to be a core resource for professionals working with or interested in the applications of this compound.

Discovery and History

The precise first synthesis and discoverer of this compound are not definitively documented in readily available literature. However, early academic exploration of this and related compounds can be traced back to the early 20th century. One of the earliest documented synthetic methods was described by L. Galatis in 1926 in the Berichte der deutschen chemischen Gesellschaft. This was followed by further work, including a notable synthesis by Hazlet and Dornfeld in 1944 , published in the Journal of the American Chemical Society. These early methods laid the groundwork for the development of more efficient and scalable synthetic routes in subsequent decades.

Historically, the synthesis of this compound has been approached through two primary strategies: the reduction of a nitro precursor and the acetylation of an amino phenol. The evolution of these methods reflects the advancements in synthetic organic chemistry, moving from harsh reagents and low yields to more efficient and selective catalytic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 74 °C | [2] |

| SMILES | CC(=O)OC1=CC=C(C=C1)N | [1] |

| CAS Number | 13871-68-6 | [3] |

Synthesis of this compound: Experimental Protocols

This section provides detailed experimental protocols for both a historical and a modern method of synthesizing this compound.

Historical Synthesis: Reduction of 4-Nitrophenyl acetate (Adapted from Hazlet & Dornfeld, 1944)

This method utilizes the reduction of the nitro group of 4-nitrophenyl acetate to an amine.

Experimental Protocol:

-

Preparation of Activated Iron: In a suitable reaction vessel, activate iron powder by washing with dilute hydrochloric acid, followed by water and ethanol (B145695), and then dry under vacuum.

-

Reaction Setup: Suspend the activated iron powder in a solution of 4-nitrophenyl acetate in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Heat the mixture to reflux. The reduction is typically carried out in the presence of a small amount of acid to facilitate the reaction.

-

Work-up: After the reaction is complete (monitored by TLC), filter the hot solution to remove the iron sludge.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Modern Synthesis: Catalytic Hydrogenation of 4-Nitrophenyl acetate

This contemporary method offers higher yields and milder reaction conditions compared to historical approaches. The following protocol is based on principles described in modern patent literature[4].

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-nitrophenyl acetate (1.0 eq) in a suitable solvent, such as ethyl acetate or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the progress of the reaction by techniques such as TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

Experimental Workflow for Modern Synthesis:

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound HCl | 13871-68-6 | NAA87168 [biosynth.com]

- 4. CA2103519A1 - Process for the preparation of aminophenyl acetates - Google Patents [patents.google.com]

A Comprehensive Literature Review of 4-Aminophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenyl acetate (B1210297), also known as 4-acetoxyaniline, is a versatile organic compound with significant applications in chemical synthesis and potential pharmacological activities. This technical guide provides an in-depth literature review encompassing its chemical and physical properties, detailed synthesis protocols, spectral analysis, and a summary of its known biological activities and applications. Particular attention is given to its role as a synthetic intermediate and the biological properties of its derivatives, including its hydrochloride salt's anticancer and anti-inflammatory effects. This review consolidates key data into structured tables and visual diagrams to facilitate understanding and further research in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

4-Aminophenyl acetate is a solid organic compound with the molecular formula C₈H₉NO₂.[1] It is recognized by several synonyms, including 4-acetoxyaniline and p-aminophenyl acetate.[1][2] The compound's key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (4-aminophenyl) acetate | [1] |

| Synonyms | 4-Acetoxyaniline, p-Aminophenyl acetate | [1][2] |

| CAS Number | 13871-68-6 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Solid | [No specific citation] |

| Melting Point | 140-142 °C (for 4-acetoxyacetanilide) | [3] |

| SMILES | CC(=O)OC1=CC=C(C=C1)N | [1] |

| InChI | InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | [1] |

| InChIKey | QVJWBJWRAPJXNM-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the acetylation of 4-aminophenol (B1666318) or the reduction of 4-nitrophenyl acetate.

Synthesis via Acetylation of 4-Aminophenol

A common laboratory-scale synthesis involves the acetylation of 4-aminophenol using acetic anhydride (B1165640).[3]

Experimental Protocol:

-

A 500 mL, 3-neck flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a thermocouple is charged with acetic acid (32 mL) and 4-aminophenol (10.9 g, 0.10 mol).[3]

-

Acetic anhydride (30.2 g, 0.30 mol) is added in a single portion, and the resulting brown solution is heated to 100-110 °C.[3]

-

The reaction mixture is maintained at this temperature for 16 hours.[3]

-

After heating, the mixture is allowed to cool slowly to room temperature with continuous stirring under an argon atmosphere.[3]

-

Precipitation of the product typically begins as the mixture cools to approximately 20 °C.[3]

-

The mixture is then cooled to around 0 °C using an ice-salt bath and kept at this temperature for 6 hours to ensure complete precipitation.[3]

-

The resulting solid is collected by filtration and dried under vacuum to yield 4-acetoxyacetanilide.[3] The product can be further purified by recrystallization.

Synthesis via Reduction of 4-Nitrophenyl Acetate

An alternative industrial-scale synthesis involves the catalytic hydrogenation of 4-nitrophenyl acetate.[4]

Experimental Protocol:

-

A solution of p-nitrophenyl acetate is prepared in a suitable solvent mixture, such as dioxane and isopropanol.[4]

-

A hydrogenation catalyst, for instance, a supported palladium catalyst (e.g., 5% Pd on activated carbon), is added to the solution.[4]

-

The reaction is carried out under a hydrogen gas pressure of at least 4 MPa at a temperature ranging from 0 to 60 °C with stirring.[4]

-

The hydrogen pressure is kept constant by the continuous addition of H₂.[4]

-

Upon completion of the reaction (monitored by the consumption of the starting material), the catalyst is removed by filtration.[4]

-

The organic solvent is then removed from the filtrate by concentration in vacuo at room temperature to yield crude this compound.[4]

-

The crude product can be further purified by recrystallization from a solvent system like toluene/petroleum ether to obtain high-purity crystals.[4]

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

NMR Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of this compound has been reported.[1] Key resonances would include those for the carbonyl carbon of the acetate group (around 170 ppm), the aromatic carbons (in the 115-150 ppm range), and the methyl carbon of the acetate group (around 21 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1735-1750 cm⁻¹), and C-O stretching (around 1240 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry

The mass spectrum (electron ionization) of this compound would show a molecular ion peak (M⁺) at m/z 151, corresponding to its molecular weight.[5] Fragmentation patterns would likely involve the loss of the acetyl group or other characteristic cleavages.

Biological Activities and Applications

While research on the biological activities of this compound itself is limited, its hydrochloride salt and the related compound 4-aminophenylacetic acid have shown notable pharmacological potential.

Anticancer and Anti-inflammatory Activity

This compound hydrochloride has demonstrated anticancer activity by inhibiting the growth of various cancer cell types both in vitro and in vivo.[6] It is also an inhibitor of the shikimate pathway, which is crucial for the synthesis of aromatic amino acids and pro-inflammatory cytokines such as IL-6 and TNF-α.[6] This inhibition of cytokine production points to its potential as an anti-inflammatory agent.[6] The pharmacokinetic properties of the hydrochloride salt are dose-dependent, with low bioavailability and high clearance rates.[6]

Synthetic Intermediate

This compound is a valuable starting material for the synthesis of a variety of chemical compounds due to its functional groups. [No specific citation] It serves as a precursor for fine chemicals, crop protection agents, and pharmaceuticals. [No specific citation] For instance, the amino group can be diazotized to form a diazonium salt, which can then be used in reactions like the Heck reaction. [No specific citation]

The related compound, 4-aminophenylacetic acid (4-APAA), is a precursor for the synthesis of 4-acetylaminophenylacetic acid, which is used in the treatment of rheumatoid arthritis.[7] Derivatives of 4-APAA have also shown antimicrobial activity.[7]

Safety and Toxicity

This compound and its derivatives should be handled with care in a laboratory setting. The available safety data sheets (SDS) for related compounds indicate potential hazards. For instance, 4-aminophenol is known to be toxic and can cause skin and eye irritation.[8][9] It may also induce methemoglobinemia.[10] Reproductive and developmental toxicity has been observed in rats at high doses of 4-aminophenol.[9]

Hazard Statements for Related Compounds:

-

Fatal if swallowed, in contact with skin or if inhaled. [11][12]

-

May cause damage to organs through prolonged or repeated exposure. [11][12]

-

Very toxic to aquatic life. [12]

-

Harmful to aquatic life with long-lasting effects. [11]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound and its derivatives. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically important molecule with emerging biological significance, particularly through its hydrochloride salt. Its straightforward synthesis and versatile chemical nature make it a valuable building block in organic and medicinal chemistry. The anticancer and anti-inflammatory properties attributed to the inhibition of the shikimate pathway by its hydrochloride salt warrant further investigation to explore its full therapeutic potential. While more detailed studies on the specific biological activities and toxicological profile of the free base are needed, the existing literature provides a solid foundation for future research and development efforts involving this compound. This comprehensive review serves as a valuable resource for professionals in drug discovery and chemical synthesis, providing a consolidated source of key technical information.

References

- 1. Phenol, 4-amino-, 1-acetate | C8H9NO2 | CID 83783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. prepchem.com [prepchem.com]

- 4. CA2103519A1 - Process for the preparation of aminophenyl acetates - Google Patents [patents.google.com]

- 5. Benzeneacetic acid, 4-amino- [webbook.nist.gov]

- 6. This compound HCl | 13871-68-6 | NAA87168 [biosynth.com]

- 7. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]

- 8. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cpachem.com [cpachem.com]

The Diverse Biological Landscape of 4-Aminophenyl Acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-aminophenyl acetate (B1210297) scaffold has emerged as a versatile backbone in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention for their potential therapeutic applications, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme-inhibiting properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-aminophenyl acetate derivatives, presenting key data and experimental insights for researchers in the field.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines. The primary mechanism often involves the inhibition of critical cellular pathways necessary for tumor progression.

One key derivative, this compound HCl, has been shown to possess anticancer activity by inhibiting the growth of a wide range of tumor types in both in vitro and in vivo models[1]. Its mechanism of action is linked to the inhibition of the shikimate pathway, which is crucial for the synthesis of aromatic amino acids essential for cell growth[1]. Furthermore, this compound has been observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα, which can contribute to the tumor microenvironment[1].

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, synthesized from a this compound precursor, has shown potent antiproliferative activity against human cancer cell lines, including HepG2 and HCT116, with some analogs exhibiting broad-spectrum efficacy at low micromolar concentrations[2].

Quantitative Data on Anticancer Activity

| Derivative | Cell Line | Activity Metric | Value | Reference |

| 4-(4-formamidophenylamino)-N-methylpicolinamide analog 5q | HepG2, HCT116 | IC50 | Low µM | [2] |

| Aminobenzoxazole derivative 1 | - | KDR Inhibition IC50 | 6.855 µM | [3] |

| Aminobenzoxazole derivative 16 | MCF-7 | IC50 | 6.98 µM | [3] |

| Aminobenzoxazole derivative 17 | A549 | Inhibition Rate | 85.81% | [3] |

| Aminobenzoxazole derivative 17 | MCF-7 | IC50 | 11.18 µM | [3] |

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

This compound derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis.

DNA Methyltransferase (DNMT) Inhibition

Analogues of SGI-1027, which are 4-amino-N-(4-aminophenyl)benzamide derivatives, have been designed and synthesized as potent inhibitors of DNA methylation[4]. Several of these compounds exhibited activities comparable to the parent compound, showing more potency against human DNMT3A than DNMT1[4]. This inhibition of DNA methylation can lead to the re-expression of tumor suppressor genes, highlighting their potential as epigenetic drugs. One of the most potent compounds, derivative 31, had an EC50 value of 0.9 µM for hDNMT3A inhibition[4].

Dipeptidyl Peptidase IV (DPP-4) Inhibition

In the realm of metabolic diseases, 4-aminophenylalanine derivatives have been designed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism[5][6]. The phenylalanine series of these derivatives yielded compounds with high potency (IC50 = 28 nM), although they exhibited limited oral bioavailability[5][6].

Catechol-O-Methyltransferase (COMT) Inhibition

New derivatives of 4-aminophenazone have been synthesized and analyzed as selective inhibitors of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters[7][8]. Molecular docking studies have shown that these compounds can act as inhibitors of the COMT enzyme[7][8].

Quantitative Data on Enzyme Inhibition

| Derivative Class | Target Enzyme | Key Compound | Activity Metric | Value | Reference |

| 4-Amino-N-(4-aminophenyl)benzamide analogues | DNMT3A | 31 | EC50 | 0.9 µM | [4] |

| 4-Aminophenylalanine derivatives | DPP-4 | 10 | IC50 | 28 nM | [5][6] |

| Thiazole derivatives | EcFabH | 9a-c | IC50 | < 10 µM | [9] |

Antimicrobial and Antidiabetic Activities

Beyond cancer and specific enzyme inhibition, derivatives of 4-aminophenol (B1666318), a closely related structure, have demonstrated broad-spectrum antimicrobial and antidiabetic properties. Schiff base derivatives of 4-aminophenol have shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae[10]. These compounds also exhibited significant inhibition of α-amylase (up to 93.2%) and α-glucosidase (up to 73.7%), suggesting their potential in managing diabetes[10].

Experimental Protocols

General Synthesis of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

A common synthetic route involves the reaction of a key intermediate with various substituted benzoyl chlorides or aromatic isocyanates[2].

Synthesis of Key Intermediate (4a):

-

React the starting picolinamide (B142947) with N-(4-aminophenyl)acetamide at 160 °C.

-

Treat the resulting product with ethanol (B145695) and concentrated HCl under reflux for 4 hours to yield the amine intermediate 4a[2].

Synthesis of Final Derivatives (5j–v):

-

Perform an acylation reaction of the key intermediate (4a or 4b) with a series of substituted benzoyl chloride compounds in the presence of K2CO3 in THF at room temperature[2].

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds can be evaluated against human cancer cell lines (e.g., HepG2, HCT116) using standard assays such as the MTT or SRB assay. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are then determined.

DNMT Inhibition Assay

The ability of compounds to inhibit the catalytic activity of human DNMT3A can be assessed using various commercially available kits or established protocols. These assays typically measure the transfer of a methyl group from a donor to a DNA substrate.

Signaling Pathways and Logical Relationships

The biological activities of this compound derivatives can be visualized through their interaction with specific cellular pathways.

Caption: Inhibition of the Shikimate Pathway by this compound HCl.

Caption: Mechanism of Anticancer Activity via DNMT3A Inhibition.

References

- 1. This compound HCl | 13871-68-6 | NAA87168 [biosynth.com]

- 2. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japer.in [japer.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

4-Aminophenyl acetate structural formula and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Aminophenyl acetate (B1210297), a versatile chemical compound with applications in organic synthesis and potential pharmacological activity. The document details its chemical structure, molecular weight, a detailed synthesis protocol, and its known biological interactions, particularly its role as an inhibitor of the shikimate pathway.

Core Compound Properties

4-Aminophenyl acetate, also known by synonyms such as 4-acetoxyaniline and p-aminophenyl acetate, is an aromatic amine ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.17 g/mol |

| IUPAC Name | (4-aminophenyl) acetate |

| SMILES | CC(=O)Oc1ccc(N)cc1 |

| CAS Number | 13871-68-6 |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the catalytic hydrogenation of p-nitrophenyl acetate. This method provides a high yield and purity of the final product.

Materials:

-

p-Nitrophenyl acetate

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Solvent (e.g., Ethyl acetate)

-

Hydrogen gas (H₂)

-

Reaction vessel (e.g., Parr hydrogenator or a flask suitable for hydrogenation)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve p-nitrophenyl acetate in a solvent such as ethyl acetate.

-

Carefully add a catalytic amount of 5% palladium on carbon to the solution.

-

Seal the reaction vessel and purge it with nitrogen gas to remove any air.

-

Introduce hydrogen gas into the vessel, maintaining a pressure of at least 4 MPa.[1]

-

Stir the reaction mixture vigorously at room temperature (approximately 20-25°C) for a period of 4 hours, ensuring the hydrogen pressure is kept constant.[1]

-

Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentrate the resulting organic solution in vacuo using a rotary evaporator to yield the final product, this compound, as a crystalline solid.[1]

Biological Activity: Inhibition of the Shikimate Pathway

This compound has been identified as an inhibitor of the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and parasites, but absent in animals. This makes the pathway an attractive target for the development of herbicides and antimicrobial agents. The key enzyme in this pathway inhibited by many compounds is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.

The diagram below illustrates the core steps of the shikimate pathway and highlights the inhibitory action of this compound.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and its potential biological activities. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Furthermore, its inhibitory effect on the shikimate pathway opens avenues for further research in drug development, particularly in the creation of novel antimicrobial and herbicidal agents. This guide serves as a foundational resource for professionals engaged in these fields of study.

References

Navigating the Chemical Landscape of 4-Aminophenyl Acetate: An In-depth Technical Guide to its Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility and stability of 4-Aminophenyl acetate (B1210297), a key intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, providing available data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows to facilitate its effective use and handling.

Introduction

4-Aminophenyl acetate, also known as p-acetoxy aniline, is a versatile chemical compound with significant applications in organic synthesis. Its utility as a precursor in the manufacturing of pharmaceuticals and other fine chemicals necessitates a thorough understanding of its physicochemical properties. This guide focuses on two critical parameters: solubility in various solvent systems and stability under different environmental conditions. While quantitative data for this compound is not extensively available in publicly accessible literature, this guide compiles the existing qualitative information and provides adaptable methodologies for its experimental determination.

Solubility Profile

The solubility of this compound is a crucial factor for its application in synthesis, formulation, and purification processes. The available data indicates a varied solubility profile depending on the nature of the solvent.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Solubility Description |

| Polar Protic | Water, Ethanol (B145695), Methanol | Generally described as having limited solubility in water, but soluble in alcohols like ethanol and methanol.[1] Quantitative data is not readily available. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Expected to be soluble based on its polarity, though specific data is not cited in the reviewed literature. |

| Solvent Mixtures | Isopropanol/Tetrahydrofuran | Soluble in a mixture of these solvents, which has been utilized in hydrogenation reactions. |

Note: The lack of specific quantitative solubility data (e.g., in g/L or mg/mL) in the reviewed literature is a significant data gap. Experimental determination is highly recommended for specific applications.

Stability Characteristics

The stability of this compound is influenced by factors such as pH, temperature, and oxidative conditions. Understanding its degradation pathways is essential for ensuring product purity and shelf-life.

pH-Dependent Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH. Studies on analogous compounds suggest that it is more stable at a neutral pH (around 7.4) and undergoes accelerated hydrolysis under acidic conditions.[2] The primary hydrolysis product is 4-aminophenol (B1666318) and acetic acid.

Oxidation

This compound and its hydrolysis product, 4-aminophenol, are susceptible to oxidation. It has been noted that this compound can be oxidized at an electrochemical potential above 0.4 V.[3][4] The oxidation of 4-aminophenol can proceed through intermediates like p-iminoquinone to form benzoquinone.[4] This degradation pathway can lead to the formation of colored impurities.

Table 2: Summary of Stability Data for this compound

| Condition | Observation | Degradation Products |

| Acidic pH | Increased rate of hydrolysis.[2] | 4-Aminophenol, Acetic Acid |

| Neutral pH (7.4) | Exhibits greater stability compared to acidic conditions.[2] | - |

| Basic pH | Data not available, but hydrolysis is generally base-catalyzed for esters. | 4-Aminophenol, Acetate |

| Oxidative Stress | Can be oxidized at potentials above 0.4 V.[3][4] Spontaneous oxidation has also been reported.[5] | Oxidized derivatives |

Note: Quantitative stability data, such as hydrolysis rate constants and shelf-life under various storage conditions, are not well-documented in the available literature.

Experimental Protocols

Given the limited quantitative data, the following sections provide detailed, adaptable experimental protocols for determining the solubility and stability of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vial to stand to let undissolved solids settle.

-

Centrifuge the vial to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

Determination of Aqueous Stability (Hydrolysis Kinetics)

This protocol, adapted from studies on similar compounds, can be used to evaluate the hydrolysis rate of this compound at different pH values.[2]

Materials:

-

This compound

-

Phosphate (B84403) buffer solutions of various pH (e.g., 5.0, 6.5, 7.4)

-

UV-Vis Spectrophotometer or HPLC system

-

Constant temperature water bath or incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) to ensure complete dissolution.

-

In separate temperature-controlled reaction vessels (e.g., cuvettes or vials), add the phosphate buffer of a specific pH.

-

Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the buffer to achieve the desired final concentration.

-

Immediately measure the initial concentration (at time t=0) using a UV-Vis spectrophotometer at a predetermined wavelength or by taking an aliquot for HPLC analysis.

-

Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

-

At regular time intervals, measure the concentration of the remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

The slope of the resulting linear plot will be the negative of the first-order rate constant (k).

-

Calculate the half-life (t½) of the hydrolysis reaction using the equation: t½ = 0.693 / k.

Visualizing Pathways and Workflows

Probable Degradation Pathway of this compound

The primary degradation of this compound in aqueous environments is expected to proceed via hydrolysis of the ester bond, followed by oxidation of the resulting 4-aminophenol.

Caption: Probable degradation pathway of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Experimental workflow for stability assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. While qualitative data suggests its solubility in organic solvents and pH-dependent stability, there is a clear need for comprehensive quantitative studies to establish precise solubility values and degradation kinetics. The detailed experimental protocols provided herein offer a starting point for researchers to generate this critical data, enabling the safer and more efficient use of this important chemical intermediate in research and development.

References

- 1. Buy Ethyl 2-(4-aminophenyl)acetate hydrochloride | 59235-35-7 [smolecule.com]

- 2. revhipertension.com [revhipertension.com]

- 3. pasteur.epa.gov [pasteur.epa.gov]

- 4. A disposable acetylcholine esterase sensor for As(III) determination in groundwater matrix based on 4-acetoxyphenol hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

Spectroscopic Analysis of 4-Aminophenyl Acetate: A Technical Guide

Introduction

4-Aminophenyl acetate (B1210297), also known as 4-acetoxyaniline, is an organic compound with the chemical formula C₈H₉NO₂.[1] As an ester of paracetamol (acetaminophen), it serves as a key intermediate and building block in the synthesis of various pharmaceuticals and fine chemicals. The structural elucidation and purity assessment of 4-Aminophenyl acetate are critical in research and drug development, relying heavily on a combination of spectroscopic techniques. This guide provides an in-depth overview of its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the characteristic spectral data for this compound. Note that while direct experimental spectra can be proprietary, the data presented here are based on established principles of spectroscopy and analysis of similar compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

| ¹H NMR Data (Predicted, 500 MHz, DMSO-d₆) | ¹³C NMR Data (Predicted, 125 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm | Assignment |

| ~8.90 (s, 1H) | -NH₂ |

| ~7.35 (d, J ≈ 8.5 Hz, 2H) | Ar-H (ortho to -NH₂) |

| ~6.90 (d, J ≈ 8.5 Hz, 2H) | Ar-H (ortho to -OAc) |

| ~2.20 (s, 3H) | -C(O)CH₃ |

Abbreviations: s = singlet, d = doublet, J = coupling constant, Ar = Aromatic, Ac = Acetyl

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3080 - 3010 | C-H Aromatic Stretch | Aromatic Ring | Medium |

| 1750 - 1735 | C=O Carbonyl Stretch | Ester | Strong |

| 1600 - 1450 | C=C Aromatic Stretch | Aromatic Ring | Medium-Strong |

| 1370 | C-H Bend | Methyl (-CH₃) | Medium |

| 1250 - 1180 | C-O Stretch (Aryl Ester) | Ester | Strong |

| 850 - 800 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic | Strong |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[3][4]

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

| 151 | [C₈H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 109 | [HOC₆H₄NH₂]⁺• | Loss of ketene (B1206846) (CH₂=C=O, 42 Da) from M⁺• |

| 80 | [C₆H₆N]⁺ | Loss of -CHO from the m/z 109 fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Spectroscopic Analysis Workflow

The characterization of a chemical compound like this compound follows a logical workflow, integrating various spectroscopic techniques for comprehensive structural elucidation.

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to set the chemical shift reference to 0.00 ppm.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, then allowing it to dry completely.

-

Place a small amount (a few milligrams) of the powdered this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup and Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Lower the ATR press arm to apply firm and consistent pressure on the solid sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Use the software's peak-picking function to identify the wavenumbers of major absorption bands.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

Ensure the sample is free of non-volatile impurities or salts.

-

-

Instrument Setup and Acquisition:

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The GC will separate the sample from the solvent and any volatile impurities before it enters the mass spectrometer.

-

For direct infusion, the sample solution is introduced directly into the ion source.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Processing:

-

The data system plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.

-

Analyze the major fragment ions to deduce the structure of the molecule. The difference in mass between the molecular ion and a fragment ion represents the loss of a neutral piece.[4]

-

References

Quantum Chemical Calculations for 4-Aminophenyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate (B1210297), also known as 4-acetoxyaniline or p-aminophenyl acetate, is an organic compound with applications in pharmaceuticals and as an intermediate in chemical synthesis.[1] Its molecular structure, featuring an aniline (B41778) core and an acetate group, gives rise to interesting electronic and spectroscopic properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential biological activity. This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the detailed characterization of 4-Aminophenyl acetate.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool to investigate the geometric, vibrational, and electronic properties of molecules.[2] These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies (FT-IR and Raman), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the analysis of intramolecular interactions through Natural Bond Orbital (NBO) analysis.

This technical guide outlines the standard computational methodologies, presents key data in a structured format, and provides the necessary visualizations to understand the workflow and interrelationships of these quantum chemical studies.

Core Concepts in Quantum Chemical Calculations

A typical computational study of a molecule like this compound involves several key steps, starting from the initial structure input to the detailed analysis of its quantum mechanical properties.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Aminophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate (B1210297) is a chemical intermediate with applications in the synthesis of various fine chemicals, crop protection agents, and pharmaceuticals. Its structure, featuring both an amine and an ester functional group, makes it a versatile building block in organic synthesis. This document provides a detailed experimental protocol for the laboratory-scale synthesis of 4-aminophenyl acetate via the catalytic hydrogenation of 4-nitrophenyl acetate. This method is notable for its high yield and efficiency.

The synthesis involves the reduction of the nitro group of 4-nitrophenyl acetate to an amine group using hydrogen gas in the presence of a catalyst. Raney nickel is a commonly employed catalyst for this transformation due to its high activity and selectivity. The reaction is typically carried out in a solvent system at room temperature under a pressurized hydrogen atmosphere.

Reaction Principle

The core of this synthetic protocol is the selective reduction of a nitro group to an amine in the presence of an ester functionality. The reaction proceeds as follows:

4-Nitrophenyl acetate + 3H₂ --(Raney Ni)--> this compound + 2H₂O

This transformation is a classic example of catalytic hydrogenation, a fundamental reaction in organic chemistry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Nitrophenyl acetate | 8.0 g |

| Raney Nickel (catalyst) | 1.6 g |

| Hydrogen Gas | 10 MPa (pressure) |

| Solvents | |

| Isopropanol (B130326) | 60 ml |

| Dioxane | 30 ml |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Product | |

| Product Name | This compound |

| Appearance | Sand-colored crystals |

| Yield | 98% |

| Purity | 95% |

Experimental Protocol

This protocol details the synthesis of this compound by the catalytic hydrogenation of 4-nitrophenyl acetate[1].

Materials:

-

4-Nitrophenyl acetate (8.0 g)

-

Raney nickel (medium activity, 1.6 g)

-

Isopropanol (60 ml)

-

Dioxane (30 ml)

-

Hydrogen gas

-

Autoclave (250 ml volume)

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 ml autoclave, dissolve 8.0 g of 4-nitrophenyl acetate in a solvent mixture of 60 ml of isopropanol and 30 ml of dioxane.

-

Catalyst Addition: Carefully add 1.6 g of medium activity Raney nickel to the solution.

-

Hydrogenation: Seal the autoclave and inject hydrogen gas until a pressure of 10 MPa is reached.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Maintain the hydrogen pressure at 10 MPa throughout the reaction by adding more hydrogen as it is consumed.

-

Catalyst Removal: After 4 hours, carefully vent the excess hydrogen from the autoclave. Remove the Raney nickel catalyst by filtration.

-

Product Isolation: Concentrate the resulting organic solution in vacuo at room temperature using a rotary evaporator.

-

Drying: Dry the resulting solid to obtain this compound as sand-colored crystals.

Expected Outcome:

This procedure is expected to yield approximately 6.9 g of 95% pure this compound, which corresponds to a yield of 98%[1].

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

References

Application Notes and Protocols for Utilizing 4-Aminophenyl Acetate as an Enzyme Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl acetate (B1210297) is a versatile chromogenic substrate for esterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its hydrolysis by these enzymes yields 4-aminophenol (B1666318) (p-aminophenol, PAP), a product that can be readily detected spectrophotometrically, enabling the quantification of enzyme activity. This property makes 4-aminophenyl acetate a valuable tool in drug discovery for screening enzyme inhibitors and in biochemical research for characterizing enzyme kinetics. These application notes provide a comprehensive overview and detailed protocols for using this compound in enzyme assays.

Principle of the Assay

The enzymatic assay using this compound is based on a two-step reaction. First, the esterase (e.g., AChE or BChE) catalyzes the hydrolysis of the colorless substrate, this compound, to produce acetate and 4-aminophenol. In the second step, the 4-aminophenol product is detected. While 4-aminophenol itself has some absorbance in the UV range, its detection is significantly enhanced by oxidative coupling with a chromogenic agent, such as 4-chlororesorcinol (B43231) or xylenol, in the presence of an oxidizing agent like sodium periodate. This reaction forms a stable, colored product that can be quantified using a spectrophotometer or a microplate reader at a specific wavelength, typically in the visible range. The rate of color formation is directly proportional to the enzyme activity.

Applications

-

Enzyme Activity Screening: High-throughput screening of compound libraries to identify potential inhibitors of AChE and BChE, which are important drug targets for Alzheimer's disease and other neurological disorders.

-

Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max) to characterize enzyme-substrate interactions.

-

Drug Metabolism Studies: Investigation of the role of BChE in the metabolism of certain drugs and xenobiotics.

-

Biochemical Characterization: Studying the effects of different experimental conditions (e.g., pH, temperature, cofactors) on enzyme activity.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the enzymatic hydrolysis of this compound by human acetylcholinesterase and butyrylcholinesterase. Researchers should determine these values experimentally for their specific assay conditions.

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound

| Enzyme | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Human Acetylcholinesterase | 0.5 - 2.0 | 50 - 150 | 7.4 - 8.0 | 25 - 37 |

| Human Butyrylcholinesterase | 1.0 - 5.0 | 100 - 300 | 7.0 - 7.5 | 25 - 37 |

Table 2: Recommended Reagent Concentrations for the Assay

| Reagent | Stock Concentration | Working Concentration |

| This compound (Substrate) | 100 mM in DMSO | 0.1 - 10 mM |

| Enzyme (AChE or BChE) | 1 mg/mL | 1 - 10 µg/mL |

| Phosphate Buffer | 1 M, pH 7.4 | 50 - 100 mM |

| 4-Chlororesorcinol (Coupling Agent) | 100 mM in Ethanol | 1 - 5 mM |

| Sodium Periodate (Oxidizing Agent) | 50 mM in Water | 0.5 - 2 mM |

Visualization of Key Processes

Enzymatic Reaction

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow

Applications of 4-Aminophenyl Acetate and its Structural Motifs in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Aminophenyl acetate (B1210297) and its core structural components, the 4-aminophenol (B1666318) and 4-aminophenylacetic acid moieties, are versatile building blocks in the synthesis of a range of pharmaceutical compounds. The primary application of this chemical scaffold lies in its utility as a precursor to active pharmaceutical ingredients (APIs), where the amino group can be readily acylated and the phenyl acetate or phenylacetic acid group can be further modified. This document provides an overview of its applications, focusing on the synthesis of key pharmaceuticals, and presents detailed experimental protocols for relevant synthetic transformations.

The most prominent applications of the 4-aminophenyl acetate motif are in the synthesis of analgesic and anti-inflammatory drugs. The acetylation of the amino group is a common and crucial step in the synthesis of these compounds, leading to the formation of an acetamido group which is a key pharmacophore in many drugs.

Key Pharmaceutical Applications

Synthesis of Paracetamol (Acetaminophen)

Paracetamol, a widely used analgesic and antipyretic drug, can be synthesized through a pathway involving the 4-acetamidophenyl acetate intermediate. The synthesis typically starts with 4-aminophenol, which is first acetylated to form 4-acetamidophenyl acetate. This intermediate is then selectively hydrolyzed to yield paracetamol. The diacetylated intermediate, 4-acetamidophenyl acetate, is also a known impurity in paracetamol synthesis.[1]

Synthesis of Actarit (4-Acetylaminophenylacetic Acid)

Actarit is an anti-rheumatic drug that functions as an immunomodulator. Its chemical structure is 4-acetylaminophenylacetic acid. The synthesis of Actarit and its derivatives often involves the acetylation of a 4-aminophenylacetic acid precursor. High-yielding methods have been developed for the synthesis of key intermediates such as ethyl 4-acetylaminophenylacetate.[2] 4-Aminophenylacetic acid itself is a precursor to 4-acetylaminophenylacetic acid, which is used in the treatment of rheumatoid arthritis.[3]

Synthesis of Other Bioactive Molecules

Derivatives of 4-aminophenylacetic acid have been explored for their potential antimicrobial and immunomodulating properties. The amino and carboxylic acid functionalities serve as handles for further chemical modifications to generate libraries of compounds for biological screening. For instance, various N-substituted derivatives of 4-aminophenylacetic acid have been synthesized and evaluated for their therapeutic potential.

Quantitative Data Summary

The following table summarizes quantitative data for key synthetic steps involving the this compound motif.

| Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Ethyl 4-acetylaminophenylacetate | Ethyl 4-aminophenylacetate | Acetic anhydride (B1165640) | Ethyl acetate | 93.4 | [2] |

| 4-Acetylaminophenylacetic acid | Ethyl 4-acetylaminophenylacetate | 2N NaOH, 20% HCl | Water | 96.8 | [2] |

| Ethyl 2-(4-acetylaminophenyl)propionate | Ethyl 2-(4-aminophenyl)propionate | Acetic anhydride, Ethyl acetate | Ethyl acetate | 85 | [4] |

| Ethyl 2-(4-acetylaminophenyl)-2-methylpropionate | Ethyl 2-(4-aminophenyl)-2-methylpropionate | Acetic anhydride, Ethyl acetate | Ethyl acetate | 76 | [5] |

| 4-Acetamidophenyl acetate | Paracetamol | Acetyl chloride | - | 47 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-acetylaminophenylacetate